4-(Propane-2-sulfinyl)benzoic acid
Overview
Description
4-(Propane-2-sulfinyl)benzoic acid is a chemical compound with the CAS Number: 72460-80-1 . It is related to 4- (2- (PROPANE-2-SULFONYL)-ACETYLAMINO)-BENZOIC ACID, which has the Linear Formula: C12H15NO5S .
Synthesis Analysis
The synthesis of benzoate compounds, which could include this compound, often involves the use of alkylation, esterification, and alkylation . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of 4-[(S)-propane-2-sulfinyl]benzoic acid contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Scientific Research Applications
Proton Exchange Membranes
Research indicates that sulfonated polymers, which could potentially include derivatives similar to 4-(Propane-2-sulfinyl)benzoic acid, have been developed for fuel cell applications. These materials form well-defined phase-separated structures that facilitate efficient proton conduction, essential for fuel cell performance. This innovation stems from the synthesis of locally and densely sulfonated poly(ether sulfone)s, showcasing the potential of sulfonated compounds in energy conversion technologies (Matsumoto, Higashihara, & Ueda, 2009).
Catalytic Applications
Sulfonated compounds, like this compound, play a significant role in catalysis. For instance, the study of propane oxidation over platinum supported on various materials revealed that sulfation significantly enhances catalytic activity. This finding underscores the potential of sulfonated materials in facilitating or improving chemical reactions, with implications for industrial and environmental applications (Hubbard, Otto, Gandhi, & Ng, 1993).
Nanosized Catalytic Applications
In the realm of nanotechnology, sulfonated compounds have been employed to synthesize novel catalysts for organic synthesis. For example, a nano-sized N-sulfonated Brönsted acidic catalyst was developed to promote the synthesis of polyhydroquinoline derivatives, demonstrating the versatility of sulfonated materials in facilitating diverse chemical reactions under solvent-free conditions, thereby contributing to greener chemistry practices (Goli-Jolodar, Shirini, & Seddighi, 2016).
Environmental Applications
The catalytic performance of platinum nanoparticles can be significantly influenced by the chemical environment, including the presence of sulfonated compounds. This interaction has been studied within metal-organic frameworks, where sulfonic acid functionalities were incorporated to control activity and selectivity in catalytic reactions, such as the conversion of methylcyclopentane. This research highlights the potential environmental applications of sulfonated materials in pollution control and sustainable chemical processes (Choi, Na, Somorjai, & Yaghi, 2015).
Safety and Hazards
The safety data sheet for benzoic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure .
Properties
IUPAC Name |
4-propan-2-ylsulfinylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7(2)14(13)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAJHDSVSASBOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705492 | |
Record name | 4-(Propane-2-sulfinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72460-80-1 | |
Record name | 4-(Propane-2-sulfinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(propane-2-sulfinyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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